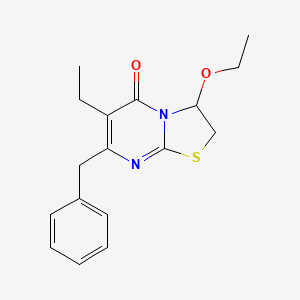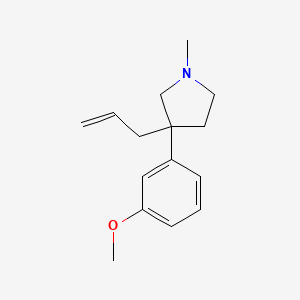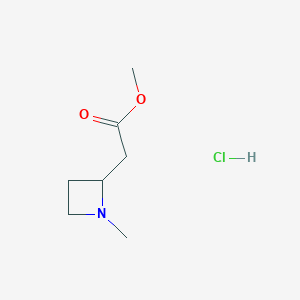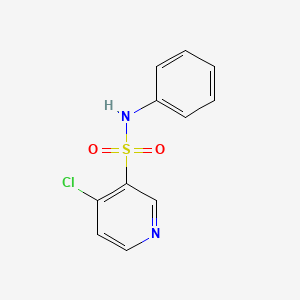
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is a compound that features an imidazole ring substituted with a chlorine atom at the 4-position and an amino acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of microwave-assisted synthesis, which allows for the rapid formation of highly substituted imidazoles from alcohols and α-hydroxyketones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ionic liquids as environmentally friendly solvents, which can facilitate the synthesis of imidazoles with high yields and minimal waste . Additionally, the use of catalysts such as zinc chloride in cycloaddition reactions can provide efficient routes to multisubstituted imidazoles .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the amino acid side chain.
Substitution: The chlorine atom on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the 4-position of the imidazole ring.
Scientific Research Applications
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar in structure but without the chlorine substitution.
Clotrimazole: An antifungal agent with a substituted imidazole ring, used in medicine.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.
Uniqueness
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid is unique due to the presence of the chlorine atom on the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain molecular targets and alter its pharmacokinetic properties.
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-chloro-1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C6H8ClN3O2/c7-5-4(9-2-10-5)1-3(8)6(11)12/h2-3H,1,8H2,(H,9,10)(H,11,12)/t3-/m0/s1 |
InChI Key |
FXOGWGNGFZLIBF-VKHMYHEASA-N |
Isomeric SMILES |
C1=NC(=C(N1)C[C@@H](C(=O)O)N)Cl |
Canonical SMILES |
C1=NC(=C(N1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




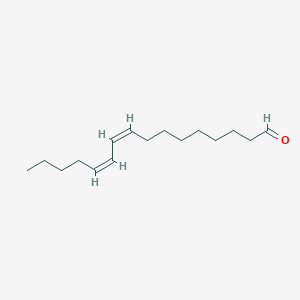
![N-[(4-Aminophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/no-structure.png)

![1-[2-(Ethanesulfonyl)ethyl]-2-ethyl-5-nitro-1H-imidazole](/img/structure/B12926714.png)
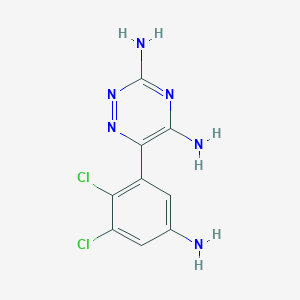
![[1,1'-Biphenyl]-2-amine methanesulfonate](/img/structure/B12926724.png)
